(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine
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Overview
Description
(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine is an organic compound that features a benzofuran ring and a cyclopropylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the intramolecular cyclization of 2-hydroxybenzyl alcohol derivatives or via the Wittig reaction followed by cyclization.
Attachment of Cyclopropylmethylamine: The cyclopropylmethylamine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of efficient catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives.
Scientific Research Applications
(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The cyclopropylmethylamine moiety may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carbaldehyde: A precursor in the synthesis of (1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine.
Cyclopropylmethylamine: A component of the compound that contributes to its unique properties.
Uniqueness
This compound is unique due to the combination of the benzofuran ring and the cyclopropylmethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-1-cyclopropylmethanamine |
InChI |
InChI=1S/C13H15NO/c1-2-4-13-11(3-1)7-12(15-13)9-14-8-10-5-6-10/h1-4,7,10,14H,5-6,8-9H2 |
InChI Key |
XEXBLCDWPSNSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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